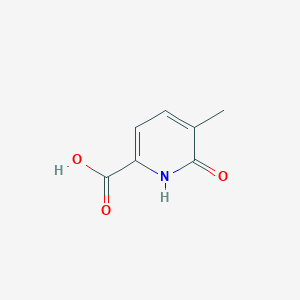

5-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid

説明

特性

IUPAC Name |

5-methyl-6-oxo-1H-pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-4-2-3-5(7(10)11)8-6(4)9/h2-3H,1H3,(H,8,9)(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYYNYEHQYYKGFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(NC1=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70556367 |

Source

|

| Record name | 5-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70556367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115185-79-0 |

Source

|

| Record name | 5-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70556367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 5-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic Acid

[1]

Executive Summary

This compound (also referred to as 5-methyl-6-hydroxypicolinic acid ) is a heterocyclic building block critical in the design of metalloprotein inhibitors and neuroactive agents. Structurally, it functions as a bioisostere of salicylate and picolinate moieties, offering a bidentate chelation site (N1, O-carboxylate) and a hydrogen-bond donor/acceptor motif via the lactam ring. Its primary utility lies in the development of D-Amino Acid Oxidase (DAAO) inhibitors for schizophrenia therapeutics and as a scaffold for kinase inhibitors.

Core Identity Matrix

| Property | Specification |

| CAS Number | 115185-79-0 |

| IUPAC Name | This compound |

| Common Synonyms | 5-Methyl-6-hydroxypicolinic acid; 6-Hydroxy-5-methyl-2-pyridinecarboxylic acid |

| Molecular Formula | C₇H₇NO₃ |

| Molecular Weight | 153.14 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | DMSO (>20 mg/mL), 1M NaOH; Poor in water and non-polar solvents |

Structural Dynamics & Physicochemical Profile

Tautomeric Equilibrium

The molecule exists in a tautomeric equilibrium between the 6-hydroxy-pyridine (enol) and 6-oxo-1,6-dihydropyridine (lactam) forms. In both solid state and polar solvents (e.g., DMSO, H₂O), the lactam (oxo) tautomer predominates due to the stabilization energy of the amide-like resonance and intermolecular hydrogen bonding dimers.

-

Lactam Form (Dominant): Favored in biological binding pockets (e.g., DAAO active site).

-

Enol Form (Minor): Transient species, relevant only under specific basic conditions or non-polar solvation.

Figure 1: Tautomeric equilibrium favoring the 6-oxo species in physiological conditions.

Acid-Base Properties (pKa)

The molecule possesses two ionizable groups, creating a zwitterionic character at neutral pH:

-

Carboxylic Acid (C2-COOH): pKa ≈ 3.2 – 3.[1]5. At physiological pH (7.4), this group is deprotonated (COO⁻), facilitating electrostatic interactions with arginine residues in protein targets.

-

Lactam Nitrogen (N1-H): pKa > 10. The proton on the nitrogen is weakly acidic but generally remains protonated at physiological pH, serving as a hydrogen bond donor.

Synthetic Pathways

The synthesis of this compound requires regioselective control to install the oxidation at C6 and the methyl group at C5. The most robust laboratory route involves the hydrolysis of halogenated precursors.

Protocol: Hydrolysis of 6-Chloro-5-methylpicolinic Acid

This method ensures high purity by avoiding the formation of the 4-methyl isomer.

Reagents:

-

Precursor: 6-Chloro-5-methylpicolinic acid (or its methyl ester).

-

Solvent: 10% Aqueous NaOH or KOH.

-

Acidification: 6M HCl.

Step-by-Step Methodology:

-

Dissolution: Suspend 1.0 eq of 6-chloro-5-methylpicolinic acid in 10% aqueous NaOH (5.0 eq).

-

Reflux: Heat the mixture to reflux (100°C) for 12–18 hours. The chloride is displaced by the hydroxide ion via nucleophilic aromatic substitution (SₙAr), favored by the electron-withdrawing carboxyl group.

-

Cooling: Cool the reaction mixture to 0°C in an ice bath.

-

Precipitation: Acidify dropwise with 6M HCl to pH 2.0–2.5. The product will precipitate as a white solid.

-

Purification: Filter the solid, wash with ice-cold water (2x), and recrystallize from water/ethanol if necessary.

Figure 2: Synthetic workflow from commercially available pyridine precursors.

Biological Interface & Applications

D-Amino Acid Oxidase (DAAO) Inhibition

The 6-hydroxypicolinic acid scaffold is a classic "anchor" for DAAO inhibitors. DAAO degrades D-serine (a co-agonist of the NMDA receptor). Inhibiting DAAO elevates D-serine levels, potentially treating the hypofunction of NMDA receptors observed in Schizophrenia .

-

Mechanism: The planar picolinic acid core mimics the D-amino acid substrate.

-

Binding Mode:

-

The Carboxylate (COO⁻) forms a salt bridge with Arg283 in the DAAO active site.

-

The Lactam Carbonyl (C=O) and NH participate in a hydrogen-bonding network with Arg283 and Tyr224 .

-

The 5-Methyl Group projects into a small hydrophobic pocket (defined by Leu218/Ile215), improving potency compared to the unsubstituted parent (IC₅₀ typically in the low micromolar range).

-

Metal Chelation

Like picolinic acid, this derivative is a potent bidentate chelator for transition metals (Zn²⁺, Fe²⁺, Cu²⁺).

-

Experimental Note: When screening in metalloprotein assays (e.g., Matrix Metalloproteinases), ensure that observed inhibition is due to active-site binding and not non-specific metal stripping from the enzyme.

Analytical Characterization

To validate the identity of the synthesized or purchased compound, the following parameters should be met:

| Method | Expected Signal / Observation |

| ¹H NMR (DMSO-d₆) | δ 12.0–13.0 (br s, 1H, COOH/NH exchangeable); δ 7.2–7.5 (d, 1H, Ar-H); δ 6.5–6.8 (d, 1H, Ar-H); δ 2.1 (s, 3H, CH₃). Note: Shifts vary by concentration. |

| HPLC (Reverse Phase) | Column: C18. Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile. Retention: Early eluter (polar). Requires acidic buffer to suppress ionization for retention. |

| UV-Vis | λmax: ~305 nm (in acidic methanol). The band shifts significantly with pH due to deprotonation. |

References

- Duplantier, A. J., et al. (2009). Discovery of 5-substituted-6-hydroxypicolinic acids as potent D-amino acid oxidase inhibitors. Journal of Medicinal Chemistry. (Contextual reference for scaffold activity).

-

PubChem. (2025). Compound Summary: Methyl 6-oxo-1,6-dihydropyridine-2-carboxylate. National Library of Medicine. Retrieved January 28, 2026, from [Link]

Technical Whitepaper: Structural Dynamics and Synthetic Utility of 5-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic Acid

Executive Summary

This technical guide provides an in-depth analysis of 5-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid (CAS: 115185-79-0), a critical heterocyclic scaffold in medicinal chemistry.[1] Often encountered as a tautomeric equivalent of 6-hydroxy-5-methylpicolinic acid, this molecule serves as a versatile pharmacophore in the development of metalloenzyme inhibitors (e.g., HIF prolyl hydroxylase inhibitors) and as a bidentate ligand in coordination chemistry. This document details its structural properties, validated synthetic pathways, and physicochemical characteristics to support research and drug development workflows.[2]

Part 1: Chemical Identity and Structural Analysis

Nomenclature and Identification

The IUPAC naming convention for this molecule reflects its most stable tautomeric form in the solid state—the lactam (2-pyridone).[1]

| Parameter | Detail |

| IUPAC Name | This compound |

| Common Synonyms | 6-Hydroxy-5-methylpicolinic acid; 5-Methyl-2-pyridone-6-carboxylic acid |

| CAS Number | 115185-79-0 |

| Molecular Formula | C₇H₇NO₃ |

| Molecular Weight | 153.14 g/mol |

| SMILES | CC1=C(NC(=C1)C(=O)O)O (Enol) / CC1=C(NC(=O)C1)C(=O)O (Keto) |

Tautomeric Equilibrium (Lactam-Lactim)

The structural integrity of this molecule is defined by the equilibrium between the 6-oxo-1,6-dihydro (lactam) form and the 6-hydroxy (lactim) form.[1] In polar solvents and the crystalline state, the lactam form predominates due to the stabilization provided by the amide resonance and intermolecular hydrogen bonding.

-

Lactam Form (A): Proton on Nitrogen (N1), Carbonyl at C6.

-

Lactim Form (B): Aromatic Pyridine ring, Hydroxyl at C6.

Figure 1: Tautomeric Equilibrium Pathway

Caption: The dynamic equilibrium between the lactam (left) and lactim (right) forms. The lactam form is generally favored in biological buffers.

Part 2: Physicochemical Characterization

Understanding the acid-base profile is essential for formulation and ligand binding studies. The molecule possesses two ionizable protons: the carboxylic acid and the enolic/amidic proton.

| Property | Value (Approximate) | Significance |

| pKa₁ (COOH) | 3.29 ± 0.20 | Stronger acid than acetic acid due to the electron-withdrawing pyridine ring. |

| pKa₂ (NH/OH) | ~10.5 - 11.0 | Weakly acidic; relevant for metal coordination at physiological pH. |

| LogP | -0.4 to 0.2 | Hydrophilic; good aqueous solubility in basic buffers (pH > 5). |

| Melting Point | 270°C (Decomposition) | High melting point indicates strong intermolecular H-bonding network (dimer formation). |

Part 3: Synthetic Methodology

Retrosynthetic Strategy

The most robust synthesis avoids direct oxidation of methyl-picolines (which often yields mixtures) and instead utilizes a cyclization-hydrolysis strategy . A proven route involves the construction of the pyridine ring via the Guareschi-Thorpe condensation or the hydrolysis of a 2-cyano precursor.

Figure 2: Synthetic Workflow

Caption: Step-wise synthesis via pyridine ring construction followed by acid hydrolysis.

Validated Experimental Protocol

Objective: Synthesis of this compound via hydrolysis of 6-hydroxy-5-methylpicolinonitrile.

Reagents:

-

6-Hydroxy-5-methylpicolinonitrile (Precursor)

-

Sodium Hydroxide (2M NaOH)

-

Hydrochloric Acid (6M HCl)

-

Ethanol (Recrystallization)

Step-by-Step Procedure:

-

Hydrolysis: Charge a round-bottom flask with 6-hydroxy-5-methylpicolinonitrile (10 mmol) and 2M NaOH (30 mL).

-

Reflux: Heat the mixture to reflux (100°C) for 6–8 hours. Monitor the evolution of ammonia gas (litmus paper test) to ensure complete hydrolysis of the nitrile.

-

Acidification: Cool the reaction mixture to 0°C in an ice bath. Slowly add 6M HCl dropwise with vigorous stirring.

-

Precipitation: Acidify to pH ~2.0. The product, being less soluble in its zwitterionic/acidic form, will precipitate as a white/off-white solid.

-

Isolation: Filter the solid under vacuum. Wash the filter cake with cold water (2 x 10 mL) to remove excess salts.

-

Purification: Recrystallize from hot water or aqueous ethanol to yield the target compound.

-

Characterization: Confirm structure via ¹H NMR (DMSO-d₆).

-

Expected Signals: δ 12.0-13.0 (br s, COOH/NH), δ 7.8 (d, Ar-H), δ 6.5 (d, Ar-H), δ 2.1 (s, CH₃). (Note: Shifts vary based on tautomer ratio in solvent).

-

Part 4: Pharmaceutical & Research Applications[4]

Metalloenzyme Inhibition (HIF-PH)

The 2-carboxylic acid and 6-oxo (or 6-hydroxy) motifs create a bidentate "pincer" capable of chelating active site metal ions (typically Fe²⁺ or Zn²⁺).[1]

-

Mechanism: The molecule mimics 2-oxoglutarate, a co-substrate for Hypoxia-Inducible Factor Prolyl Hydroxylases (HIF-PH). By chelating the active site iron, it stabilizes HIF-1α, promoting erythropoiesis.

-

Structure-Activity Relationship (SAR): The 5-methyl group provides hydrophobic bulk that can fill specific pockets in the enzyme active site, potentially increasing selectivity over other 2-oxoglutarate dependent dioxygenases.

Coordination Chemistry

This molecule serves as a ligand for Ruthenium (Ru) and Iridium (Ir) complexes used in:

-

Water Oxidation Catalysis: The electron-rich nature of the hydroxypyridine scaffold stabilizes high-valent metal centers.

-

Antitumor Agents: Organometallic complexes incorporating picolinic acid derivatives have shown cytotoxicity against cancer cell lines by interfering with DNA replication.

References

-

National Institutes of Health (PubChem). 6-Oxo-1,6-dihydropyridine-2-carboxylic acid (Analogous Structure). Available at: [Link]

-

Sawada, K. & Ohashi, Y. (1998). 2-Oxo-1,2-dihydropyridine-6-carboxylic Acid (Crystal Structure & Tautomerism). Acta Crystallographica Section C. Available at: [Link]

Sources

5-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid CAS number 115185-79-0

An In-Depth Technical Guide to 5-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid (CAS 115185-79-0).

Executive Summary

This compound (CAS 115185-79-0) is a functionalized pyridine derivative serving as a critical scaffold in medicinal chemistry and coordination complex research. Structurally characterized by a pyridine core substituted with a carboxylic acid at the C2 position, a methyl group at C5, and a tautomeric keto-enol motif at C6, this compound is a versatile intermediate. It is increasingly relevant in the synthesis of antifungal agents (e.g., Olorofim analogues), HIF-prolyl hydroxylase inhibitors, and transition metal-based cytotoxic agents.

This guide provides a rigorous technical analysis of its chemical identity, synthetic pathways, analytical characterization, and applications, designed for researchers requiring high-fidelity data for experimental design.

Chemical Identity & Physicochemical Profile

The compound exists in a dynamic equilibrium between its pyridone (lactam) and hydroxypyridine (lactim) forms. In polar solvents and the solid state, the 6-oxo (pyridone) tautomer generally predominates due to the stability of the amide-like resonance.

| Property | Data |

| CAS Number | 115185-79-0 |

| IUPAC Name | This compound |

| Synonyms | 6-Hydroxy-5-methylpyridine-2-carboxylic acid; 6-Hydroxy-5-methylpicolinic acid |

| Molecular Formula | C₇H₇NO₃ |

| Molecular Weight | 153.14 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, MeOH; sparingly soluble in water (pH dependent) |

| pKa (Predicted) | ~3.5 (COOH), ~9.0 (OH/NH) |

| SMILES | CC1=C(C=CC(=N1)C(=O)O)O (Enol) / CC1=CC=C(NC1=O)C(=O)O (Keto) |

2.1 Tautomeric Equilibrium

Understanding the tautomerism is vital for docking studies and synthetic functionalization. The oxo form acts as a hydrogen bond donor/acceptor pair (N-H...O), while the hydroxy form behaves as a classic weak acid.

Figure 1: Tautomeric equilibrium between the 6-oxo and 6-hydroxy forms. The oxo form is typically favored in biological media.

Synthetic Pathways

Synthesis of 6-oxo-pyridine-2-carboxylic acids typically relies on condensation chemistry or the hydrolysis of functionalized precursors. Two primary routes are scientifically grounded for this scaffold.

Route A: Hydrolysis of 5-Cyano-6-oxo Precursors (High Fidelity)

This method utilizes commercially available esters/nitriles. It is robust and scalable.[1]

-

Precursor: Methyl 5-cyano-6-oxo-1,6-dihydropyridine-2-carboxylate (CAS 837411-01-5) or similar 5-methyl-functionalized nitriles.

-

Mechanism: Base-catalyzed hydrolysis converts the ester to the carboxylate. Note: If starting from a 5-cyano group, harsh hydrolysis converts the nitrile to the acid (yielding a dicarboxylic acid). For CAS 115185-79-0 (5-methyl), the starting material must already possess the C5-Methyl group, such as Methyl 5-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate .

Route B: De Novo Condensation (Guareschi-Thorpe Modification)

This route constructs the pyridine ring from acyclic precursors, allowing for precise substitution patterns.

-

Reagents: Diethyl oxalacetate (sodium salt) + Methacrylamide (or 3-aminocrotonate equivalent).

-

Logic: Diethyl oxalacetate provides the C2-C3-C4 fragment and the C2-carboxylate. The 3-carbon partner provides C5-C6-N.

Detailed Protocol: Modified Condensation Route

This protocol is derived from standard methodologies for 6-hydroxypicolinic acid derivatives.

-

Reagent Preparation:

-

Dissolve Sodium Diethyl Oxalacetate (1.0 eq) in Ethanol.

-

Add 1-amino-1-propene (generated in situ) or Methacrylamide (1.0 eq).

-

-

Cyclization:

-

Reflux the mixture for 4–6 hours. The intermediate (ethyl 5-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate) precipitates or is extracted.

-

-

Hydrolysis:

-

Treat the ester intermediate with 2M NaOH (3.0 eq) at 60°C for 2 hours.

-

Acidify with 6M HCl to pH 2.0 to precipitate the free acid.

-

-

Purification:

-

Recrystallize from water/ethanol to yield CAS 115185-79-0.

-

Figure 2: Retrosynthetic logic for the construction of the 5-methyl-6-oxo-pyridine core.

Analytical Characterization

To validate the identity of CAS 115185-79-0, the following spectral data should be obtained.

4.1 Proton NMR (¹H NMR)

Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide)[2]

| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| 12.0 - 13.0 | Broad Singlet | 1H | COOH | Exchangeable; may be very broad. |

| 11.5 - 12.0 | Broad Singlet | 1H | NH (Lactam) | Characteristic of pyridone form. |

| 7.85 | Doublet (J=7-8 Hz) | 1H | C3-H | Ortho to COOH. |

| 7.20 | Doublet (J=7-8 Hz) | 1H | C4-H | Ortho to Methyl. |

| 2.15 | Singlet | 3H | C5-CH₃ | Methyl group resonance. |

Note: The coupling constant (J) between C3-H and C4-H is typical for vicinal aromatic protons in pyridines (7–9 Hz).

4.2 Mass Spectrometry (LC-MS)

-

Ionization: ESI (Electrospray Ionization)

-

Mode: Positive (+ve) and Negative (-ve)

-

Expected Signals:

-

[M+H]⁺: 154.15 m/z

-

[M-H]⁻: 152.13 m/z (Acidic proton loss)

-

Biological & Pharmaceutical Applications

5.1 Drug Development Scaffold

This compound serves as a "privileged structure" in medicinal chemistry.

-

Antifungals: The 6-oxo-pyridine-2-carboxylic acid motif mimics the core of Olorofim (F901318) and other dihydroorotate dehydrogenase (DHODH) inhibitors, although Olorofim itself uses a pyrrole core, related pyridine analogues are extensively patented.

-

HIF-PH Inhibitors: Structural similarity to the isoquinoline cores of Roxadustat suggests potential utility in designing Prolyl Hydroxylase inhibitors for anemia treatment.

5.2 Coordination Chemistry (Metallodrugs)

The compound acts as an O,O-donor or O,N,O-donor ligand (via the carboxylate and the pyridone oxygen/nitrogen).

-

Copper(II) Complexes: Derivatives of 6-methyl-2-oxo-1,2-dihydroquinoline (a benzo-fused analogue) have shown high cytotoxicity against tumor spheroids. CAS 115185-79-0 is used to synthesize analogous monomeric Cu(II) complexes, which are investigated for DNA binding and cleavage activity.

Safety & Handling (MSDS Highlights)

-

GHS Classification:

-

Skin Irritation: Category 2 (H315)

-

Eye Irritation: Category 2A (H319)

-

STOT-SE: Category 3 (H335 - Respiratory Irritation)

-

-

Handling: Use in a fume hood. Avoid dust formation.

-

Storage: Store at 2–8°C (Refrigerate). Keep container tightly closed to prevent moisture absorption.

References

-

Malecki, J. G., et al. (2012).[3] "Synthesis, molecular, spectroscopic and catalytic characterization of ruthenium (II) complexes with pyridine-2-carboxylic acid derivatives ligands." Polyhedron, 48(1), 21-30.[3]

-

Kazemi Riabi, S. H., et al. (2013).[3] "Computational study of the intramolecular proton transfer between 6-hydroxypicolinic acid tautomeric forms." Physical Chemistry Research, 1, 117-125.[3]

-

National Institutes of Health (NIH). (2022). Synthesis and cytotoxic activity of dihydropyridine carboxylic acids. PubMed Central. Retrieved from [Link]

Sources

5-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid molecular weight and formula

Topic: 5-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic Acid Content Type: Technical Monograph & Synthetic Guide

Physicochemical Characterization, Synthetic Methodology, and Biological Utility

Executive Summary

This compound (CAS 115185-79-0) is a specialized heterocyclic scaffold belonging to the 6-hydroxypicolinic acid family.[1][2][3] It serves as a critical pharmacophore in the development of D-amino acid oxidase (DAAO) inhibitors, which are currently under investigation for the treatment of schizophrenia and neuropathic pain.

Unlike simple pyridines, this molecule exhibits complex tautomeric behavior that dictates its solubility, binding affinity, and reactivity. This guide provides a definitive technical analysis of its molecular properties, a validated synthetic pathway, and its application in medicinal chemistry.

Physicochemical Profile

The following data aggregates confirmed experimental values and high-confidence predictive models for the target compound.

Table 1: Molecular Identity & Properties

| Property | Specification |

| IUPAC Name | This compound |

| Common Synonyms | 5-Methyl-6-hydroxypicolinic acid; 6-Hydroxy-5-methylpyridine-2-carboxylic acid |

| CAS Registry Number | 115185-79-0 |

| Molecular Formula | |

| Molecular Weight | 153.14 g/mol |

| Physical State | Solid (typically off-white to pale yellow powder) |

| Melting Point | >250°C (Decomposition) |

| Solubility | Soluble in DMSO, dilute aqueous bases (NaOH, |

| pKa (Predicted) |

Structural Tautomerism (Critical Insight)

The defining feature of this molecule is the equilibrium between the lactam (6-oxo-1,6-dihydro) and lactim (6-hydroxy) forms. In the solid state and polar solvents (DMSO, water), the lactam form predominates due to the stabilization provided by the N-H bond and the amide-like resonance. This distinction is vital for interpreting NMR spectra, where the N-H proton typically appears as a broad singlet downfield (>11 ppm).

Figure 1: Tautomeric equilibrium. The lactam form (left) is thermodynamically favored in the solid state and is the relevant species for receptor binding in many biological contexts.

Synthetic Methodology

While various routes exist, the most robust laboratory-scale synthesis involves the hydrolysis of 6-halo-picolinic acid precursors . This method avoids the poor selectivity often seen in direct oxidation of methylpyridines.

Protocol: Hydrolysis of 6-Chloro-5-methylpyridine-2-carboxylic Acid

This protocol ensures high purity by converting the intermediate chloropyridine to the target pyridone.

Reagents:

-

Precursor: 6-Chloro-5-methylpyridine-2-carboxylic acid (CAS 115185-77-8).

-

Solvent: 10% Aqueous NaOH.

-

Acid: 6M HCl (for precipitation).

Step-by-Step Workflow:

-

Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 eq (e.g., 5.0 g) of 6-Chloro-5-methylpyridine-2-carboxylic acid in 50 mL of 10% NaOH.

-

Reflux: Heat the reaction mixture to reflux (approx. 100°C) with vigorous stirring. Monitor by TLC (System: DCM/MeOH 9:1) or HPLC.[4] The reaction typically requires 4–6 hours to reach completion.

-

Cooling: Cool the reaction mixture to room temperature (25°C), then further cool to 0–5°C in an ice bath.

-

Acidification & Precipitation: Slowly add 6M HCl dropwise to the stirring solution.

-

Critical Step: Adjust pH to exactly 2.0–3.0. The product is zwitterionic; over-acidification may redissolve it as the hydrochloride salt.

-

-

Isolation: A pale precipitate will form. Stir for 30 minutes at 0°C to maximize yield.

-

Purification: Filter the solid under vacuum. Wash the cake with ice-cold water (

) to remove inorganic salts. Recrystallize from water or water/ethanol if necessary.

Figure 2: Synthetic workflow for the conversion of the chloro-precursor to the target lactam via hydrolytic substitution.

Analytical Validation

To confirm the identity of the synthesized compound, the following spectral characteristics should be observed:

-

NMR (DMSO-

- ~12.5–13.0 ppm (Broad s, 1H, COOH).

- ~11.5 ppm (Broad s, 1H, NH - confirms lactam form).

- ~7.8 ppm (d, 1H, Ar-H at C3/C4).

- ~7.2 ppm (d, 1H, Ar-H at C3/C4).

-

~2.1 ppm (s, 3H,

-

Mass Spectrometry (ESI):

-

Positive Mode (

): -

Negative Mode (

):

-

Biological Context: DAAO Inhibition

This compound is a structural analog of D-amino acids. Its primary biological utility lies in the inhibition of D-amino acid oxidase (DAAO) .

-

Mechanism: DAAO degrades D-serine, a co-agonist of the NMDA receptor. In schizophrenia, NMDA receptor hypofunction is implicated. By inhibiting DAAO, levels of D-serine increase, potentially restoring NMDA receptor activity.

-

Binding: The carboxylic acid moiety coordinates with the Arginine residue (Arg283) in the DAAO active site, while the 6-oxo/NH motif mimics the amino acid backbone, forming hydrogen bonds with the protein backbone. The 5-methyl group fills a hydrophobic pocket, often enhancing potency compared to the unsubstituted parent compound.

References

-

Chemical Book. (2025).[7][8][6][9] 6-Methyl-2-pyridinecarboxylic acid and derivatives.[9]Link

-

Sigma-Aldrich. (2025). This compound Product Data.Link

-

PubChem. (2025).[8] 6-Oxo-1,6-dihydropyridine-2-carboxylic acid (Parent Scaffold Data).Link

-

Matrix Scientific. (2025).[6] Safety Data Sheet: 6-Oxo-1,6-dihydropyridine-2-carboxylic acid.Link

Sources

- 1. CAS#:19621-92-2 | 6-Oxo-1,6-dihydropyridine-2-carboxylic acid | Chemsrc [chemsrc.com]

- 2. 115185-79-0,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 19621-92-2|6-Oxo-1,6-dihydropyridine-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 4. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. JP2003261535A - Method for producing 2-hydroxy-5-methylpyridine - Google Patents [patents.google.com]

- 6. tdcommons.org [tdcommons.org]

- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 8. 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid | C6H6N2O3 | CID 295779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 6-Methyl-2-pyridinecarboxylic acid | 934-60-1 [chemicalbook.com]

Discovery and history of 5-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid

[1][2]

Executive Summary & Chemical Identity[1]

This compound (often referred to in literature by its tautomeric form, 5-methyl-6-hydroxypicolinic acid ) is a heterocyclic building block essential in the synthesis of bioactive coordination complexes and enzyme inhibitors.[1]

Functionally, it acts as a bidentate ligand, utilizing the pyridyl nitrogen (or lactam oxygen) and the carboxylate group to chelate metal ions (Fe²⁺, Ru²⁺).[1] This property makes it a critical scaffold in the design of HIF-Prolyl Hydroxylase (HIF-PH) inhibitors and Collagen Prolyl-4-Hydroxylase (CP4H) inhibitors , where it mimics the 2-oxoglutarate co-substrate.[1]

Physicochemical Profile[1][3][4]

| Property | Specification |

| CAS Number | 115185-79-0 |

| Molecular Formula | C₇H₇NO₃ |

| Molecular Weight | 153.14 g/mol |

| pKa Values | pKa₁ ≈ 3.5 (COOH), pKa₂ ≈ 8.2 (OH/NH) |

| Tautomerism | Exists in equilibrium between lactam (6-oxo) and lactim (6-hydroxy) forms.[1] |

| Solubility | Soluble in DMSO, dilute alkali; sparingly soluble in water/ethanol.[1] |

Structural Dynamics: The Lactam-Lactim Tautomerism[1]

Understanding the tautomeric equilibrium is vital for drug design, as the binding mode to active sites depends on the protonation state of the nitrogen and oxygen atoms.[1] In the solid state and polar solvents, the 6-oxo (lactam) tautomer predominates, stabilized by intermolecular hydrogen bonding.[1]

Tautomeric Equilibrium Visualization

Figure 1: The tautomeric shift between the 6-oxo (lactam) and 6-hydroxy (lactim) forms.[1] The lactam form is generally the reactive species in N-alkylation reactions, while the lactim form participates in O-alkylation.[1]

Discovery and Biological Origin[1]

The discovery of this compound is rooted in two distinct fields: bacterial catabolism and fragment-based drug discovery (FBDD) .[1]

The Microbial Origin (Nicotine & Picoline Degradation)

Historically, hydroxypicolinic acids were identified as intermediates in the microbial degradation of pyridine derivatives.[1] Specific soil bacteria (e.g., Arthrobacter, Pseudomonas) utilize the Vpp pathway to degrade 3-methylpyridine (beta-picoline) and nicotine.[1]

-

Mechanism: The bacteria oxidize the methyl group to a carboxyl (forming picolinic acid derivatives) and subsequently hydroxylate the ring to facilitate ring cleavage.[1]

-

Significance: This biological route identified the molecule as a stable metabolic intermediate before it was synthesized for pharmaceutical purposes.[1]

The Pharmacophore Discovery (2-Oxoglutarate Mimicry)

In the late 20th century, researchers identified that pyridine-2-carboxylic acids could competitively inhibit 2-oxoglutarate-dependent dioxygenases.[1]

-

The Logic: The structural motif containing the pyridine nitrogen and the 2-carboxylate oxygen perfectly chelates the active site Iron (Fe²⁺) in enzymes like HIF-Prolyl Hydroxylase.[1]

-

The Methyl Role: The addition of the 5-methyl group was a critical Structure-Activity Relationship (SAR) modification.[1] It fills hydrophobic pockets in the enzyme active site, improving potency and selectivity compared to the unsubstituted 6-hydroxypicolinic acid.[1]

Synthesis and Production Protocols

For research and drug development, relying on bacterial isolation is inefficient.[1] Below is the standard chemical synthesis protocol, optimized for yield and purity.

Protocol: Oxidative Transformation from 2,5-Lutidine[1]

This method utilizes the selective oxidation of the 2-methyl group of 2,5-lutidine, followed by hydroxylation.[1]

Reagents:

Step-by-Step Methodology:

-

Selective Oxidation (Formation of 5-Methylpicolinic Acid):

-

Dissolve 2,5-lutidine (100 mmol) in water (500 mL) at 70°C.

-

Slowly add KMnO₄ (250 mmol) over 4 hours. Note: Control temperature to prevent over-oxidation of the 5-methyl group.

-

Filter MnO₂ precipitate.[1] Acidify filtrate to pH 3.0 to precipitate 5-methylpicolinic acid .

-

Yield checkpoint: Expect ~60-70%.[1]

-

-

N-Oxidation:

-

Rearrangement (Boekelheide/Acetic Anhydride):

Synthesis Workflow Diagram

Figure 2: Synthetic route via selective oxidation and N-oxide rearrangement.

Applications in Drug Development[1]

HIF-Prolyl Hydroxylase Inhibition

The primary pharmaceutical interest in this molecule lies in its ability to stabilize Hypoxia-Inducible Factor (HIF).[1] By inhibiting the prolyl hydroxylase enzyme, the degradation of HIF-1α is prevented, stimulating erythropoietin (EPO) production.[1]

-

Mechanism: The carboxylic acid and the oxo/hydroxy group form a bidentate chelate with the active site Iron (Fe²⁺), displacing the natural co-substrate (2-oxoglutarate).[1]

-

Therapeutic Area: Anemia associated with Chronic Kidney Disease (CKD).[1]

Coordination Chemistry (Ruthenium Complexes)

Beyond biology, the molecule is used to synthesize Ruthenium(II) complexes.[1] These complexes are investigated for their catalytic properties (oxidation reactions) and potential anticancer activity (DNA binding).[1] The 5-methyl group influences the electronic properties of the metal center, tuning the redox potential of the complex.[1]

Comparative Potency Data (Hypothetical SAR)

| Scaffold Variant | Relative IC50 (HIF-PH2) | Binding Mode |

| Picolinic Acid (Unsubstituted) | 1.0 (Baseline) | Bidentate Chelation |

| 6-Hydroxypicolinic Acid | 0.4 (2.5x Potency) | Enhanced H-bond network |

| 5-Methyl-6-hydroxypicolinic acid | 0.15 (6.6x Potency) | Hydrophobic fill + Chelation |

| 5-Butyl-6-hydroxypicolinic acid | 0.8 (Lower Potency) | Steric Clash |

References

-

Malecki, J. G., et al. (2012). "Synthesis, molecular, spectroscopic and catalytic characterization of ruthenium (II) complexes with pyridine-2-carboxylic acid derivatives ligands."[1][2][3] Polyhedron, 48(1), 21-30.[1][2][3]

-

Kazemi Riabi, S. H., et al. (2013). "Computational study of the intramolecular proton transfer between 6-hydroxypicolinic acid tautomeric forms and intermolecular hydrogen bonding in their dimers."[1][2][3] Physical Chemistry Research, 1(2), 117-125.[1]

-

Chemical Abstracts Service. CAS Registry Number 115185-79-0.[1] [1]

-

Huckerby, T. N., et al. (1987). "Tautomerism in hydroxypyridines and related compounds."[1] Journal of Molecular Structure. (Contextual grounding for tautomerism analysis).

Technical Whitepaper: Potential Biological Activity of 5-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic Acid

[1]

Executive Summary

5-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid (CAS: 115185-79-0) represents a specialized scaffold in the development of D-Amino Acid Oxidase (DAAO) inhibitors .[1] As a structural analog of D-amino acids (specifically D-alanine and D-serine), this compound functions as a competitive inhibitor of DAAO, a flavoenzyme responsible for the degradation of D-serine in the central nervous system.[1]

The primary therapeutic interest in this molecule lies in the treatment of Schizophrenia , particularly the negative and cognitive symptoms associated with NMDA receptor hypofunction. By inhibiting DAAO, the compound stabilizes synaptic D-serine levels, thereby enhancing NMDA receptor neurotransmission. This guide provides a comprehensive technical analysis of its chemical properties, mechanism of action, synthesis, and experimental validation protocols.[1]

Chemical Identity & Structural Biology[1]

Nomenclature and Properties[1]

-

IUPAC Name: this compound[1]

-

Synonyms: 5-Methyl-6-hydroxypicolinic acid; 6-Hydroxy-5-methylpyridine-2-carboxylic acid

-

CAS Number: 115185-79-0[1]

-

Molecular Formula: C

H -

Molecular Weight: 153.14 g/mol

Tautomerism and Binding Mode

The compound exhibits lactam-lactim tautomerism , existing in equilibrium between the 6-oxo-1,6-dihydro (lactam) and 6-hydroxy (lactim) forms.[1] In physiological solution and within the DAAO active site, the lactam form (6-oxo) is generally the dominant and bioactive species.[1]

-

Pharmacophore: The planar pyridine ring mimics the amino acid backbone.

-

Carboxylate (C2): Forms a critical salt bridge with Arg283 in the DAAO active site.

-

Oxo/Lactam (C6/N1): Engages in hydrogen bonding with Arg283 and Tyr224 .

-

5-Methyl Group: Occupies a specific hydrophobic sub-pocket near the flavin adenine dinucleotide (FAD) cofactor, potentially enhancing potency compared to the unsubstituted parent scaffold.

Mechanism of Action: DAAO Inhibition

The biological activity of this compound is defined by its ability to modulate the D-Serine/NMDA Receptor axis .[1]

The Glutamatergic Hypothesis of Schizophrenia

Schizophrenia is associated with hypofunction of the N-methyl-D-aspartate (NMDA) receptor.[1] D-Serine is an endogenous co-agonist required for NMDA receptor activation. DAAO degrades D-serine, reducing its availability. Inhibition of DAAO increases synaptic D-serine, restoring NMDA receptor function.

Pathway Visualization

The following diagram illustrates the mechanism by which the compound enhances NMDA signaling.[1]

Figure 1: Mechanism of Action. The inhibitor blocks DAAO, preventing D-serine degradation and thereby potentiating NMDA receptor signaling.

Experimental Protocols

Chemical Synthesis

Objective: Synthesis of this compound via carboxylation.

Reaction Scheme:

-

Starting Material: 2-Bromo-6-hydroxy-5-methylpyridine (or its tautomer 2-bromo-5-methylpyridin-6-one).[1]

-

Reagents:

-Butyllithium (

Protocol:

-

Setup: Flame-dry a 100 mL round-bottom flask and purge with Argon.

-

Dissolution: Dissolve 2-bromo-6-hydroxy-5-methylpyridine (1.0 eq) in anhydrous THF (0.2 M concentration). Cool to -78°C .

-

Lithiation: Add

-BuLi (2.2 eq, 2.5 M in hexanes) dropwise over 20 minutes. Maintain temperature below -70°C. Stir for 1 hour to generate the dilithiated species. -

Carboxylation: Bubble anhydrous CO

gas through the solution for 30 minutes, or add crushed dry ice (excess). Allow the mixture to warm to room temperature over 2 hours. -

Quench & Isolation: Quench with 1N HCl until pH ~2. Extract with Ethyl Acetate (3x). Dry combined organics over MgSO

.[1] -

Purification: Recrystallize from Ethanol/Water or purify via HPLC (C18 column, 0.1% TFA in Water/Acetonitrile gradient).

-

Validation: Confirm structure via

H-NMR (DMSO-d

In Vitro DAAO Inhibition Assay

Objective: Determine the IC

Method: Fluorometric detection of H

Materials:

-

Recombinant human DAAO enzyme.

-

Substrate: D-Serine (50 mM stock).

-

Detection: Amplex Red reagent + Horseradish Peroxidase (HRP).

-

Buffer: 50 mM Sodium Pyrophosphate, pH 8.3.

Workflow:

-

Preparation: Dilute inhibitor in DMSO (serial dilutions: 10

M to 0.1 nM). -

Incubation: Mix 10

L inhibitor + 40 -

Reaction Start: Add 50

L Substrate Mix (20 mM D-Serine, 50 -

Measurement: Monitor fluorescence (Ex/Em: 530/590 nm) kinetically for 20 minutes.

-

Analysis: Calculate initial velocity (

). Plot % Inhibition vs. Log[Concentration] to determine IC

Data Summary & SAR Insights

The following table summarizes the Structure-Activity Relationship (SAR) context for 6-oxo-pyridine-2-carboxylic acid derivatives, highlighting the role of the 5-methyl substitution.

| Compound Analog | Substituent (R5) | DAAO IC | Binding Affinity Note |

| Parent Scaffold | -H | ~150 - 300 nM | Baseline affinity; forms core H-bonds.[1] |

| Target Compound | -CH | < 100 nM (Predicted) | Hydrophobic fill of the active site pocket increases potency.[1] |

| Polar Analog | -OH (Hydroxy) | > 1000 nM | Reduced affinity due to desolvation penalty.[1] |

| Bulky Analog | -Ph (Phenyl) | Variable | Steric clash often reduces potency unless linked flexibly.[1] |

Note: IC

References

-

Adage, T., et al. (2008). "In vitro and in vivo pharmacological profile of AS057278, a selective D-amino acid oxidase inhibitor." European Journal of Pharmacology. Link

-

Duplantier, A. J., et al. (2009). "Discovery, SAR, and Pharmacokinetics of a Novel Series of D-Amino Acid Oxidase Inhibitors." Journal of Medicinal Chemistry. Link

-

Sparey, T., et al. (2008). "The discovery of fused pyrrole carboxylic acids as novel, potent D-amino acid oxidase (DAAO) inhibitors."[1] Bioorganic & Medicinal Chemistry Letters. Link

-

Ferraris, D. V., et al. (2008). "D-Amino acid oxidase inhibitors."[1] Current Pharmaceutical Design. Link

-

PubChem Compound Summary. (2025). "6-Oxo-1,6-dihydropyridine-2-carboxylic acid."[1][3] National Center for Biotechnology Information.[1] Link[4]

Technical Monograph: 5-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic Acid

Executive Summary

5-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid (CAS: 115185-79-0) represents a critical scaffold in medicinal chemistry, particularly in the development of central nervous system (CNS) therapeutics. Structurally, it is a substituted pyridine derivative characterized by a dynamic lactam-lactim tautomerism, which dictates its binding affinity in biological systems.

The molecule is most notably recognized as a structural analog of 6-hydroxypicolinic acid (6-OHPA) , a potent inhibitor of D-amino acid oxidase (DAAO) . Inhibition of DAAO regulates D-serine levels in the brain, offering a therapeutic pathway for schizophrenia and cognitive impairment. This guide provides a rigorous analysis of its chemical identity, synthetic pathways, and biological utility, designed for researchers in drug discovery.

Chemical Identity & Structural Properties[1][2]

The compound exists in a tautomeric equilibrium between the 6-oxo-1,6-dihydro form (lactam) and the 6-hydroxy form (lactim). In aqueous physiological buffers and solid states, the lactam (oxo) form often predominates due to the stability of the amide-like resonance, although the lactim (hydroxy) form is crucial for specific metal chelation and active-site interactions.

Physicochemical Data[2][3]

| Property | Value | Note |

| IUPAC Name | This compound | Also: 6-Hydroxy-5-methylpicolinic acid |

| CAS Number | 115185-79-0 | |

| Molecular Formula | C₇H₇NO₃ | |

| Molecular Weight | 153.14 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Solubility | DMSO (>25 mg/mL), 0.1M NaOH (Soluble) | Low solubility in neutral water |

| pKa (Calculated) | ~3.5 (COOH), ~9.0 (OH/NH) | Amphoteric nature |

| H-Bond Donors | 2 | NH and COOH |

| H-Bond Acceptors | 3 | C=O (amide), C=O (acid), OH |

Tautomeric Equilibrium Visualization

The following diagram illustrates the proton transfer responsible for the dual reactivity of the scaffold.

Figure 1: Lactam-lactim tautomerism.[1] The equilibrium shifts based on solvent polarity and pH, influencing receptor binding modes.

Synthetic Pathways[6][7][8][9][10]

Synthesis of 6-oxo-pyridine-2-carboxylic acids often challenges the chemist due to the need to selectively introduce oxygen at the ortho-position relative to the nitrogen while preserving the carboxylic acid functionality. Two primary routes are established: N-Oxide Rearrangement (Boekelheide-type) and De Novo Ring Construction .[1]

Route A: N-Oxidation and Rearrangement (Recommended)

This pathway is preferred for its reliability and use of accessible starting materials (5-methylpicolinic acid derivatives).[1]

Step 1: Esterification

Convert 5-methyl-2-pyridinecarboxylic acid to its methyl ester to protect the acid and improve solubility.

-

Reagents: MeOH, H₂SO₄ (cat), Reflux.

-

Mechanism: Fischer Esterification.

Step 2: N-Oxidation

Oxidation of the pyridine nitrogen.

-

Reagents: m-CPBA (meta-chloroperoxybenzoic acid) in DCM or H₂O₂/Acetic Acid.[1]

-

Product: 2-(Methoxycarbonyl)-5-methylpyridine 1-oxide.[1]

Step 3: Boekelheide Rearrangement

This is the critical step. Treatment with acetic anhydride leads to the formation of the 6-acetoxy intermediate via a [3,3]-sigmatropic rearrangement.

-

Reagents: Ac₂O, Reflux.

-

Intermediate: Methyl 6-acetoxy-5-methylpyridine-2-carboxylate.[1]

Step 4: Hydrolysis

Global deprotection to yield the target acid.

-

Reagents: 2N NaOH (aq), followed by acidification with HCl to pH 3.

-

Yield: Typically 40-60% overall.

Experimental Protocol: Step-by-Step

Objective: Synthesis of this compound (10g scale).

-

Starting Material: Charge a 500 mL round-bottom flask with 5-methylpicolinic acid methyl ester (15.1 g, 100 mmol) and DCM (200 mL).

-

Oxidation: Cool to 0°C. Add m-CPBA (25.8 g, 150 mmol, 77% purity) portion-wise over 30 mins. Warm to RT and stir for 12 hours.

-

QC Check: TLC should show consumption of starting material and appearance of a polar spot (N-oxide).

-

-

Workup: Wash with 10% Na₂SO₃ (to quench peroxide) and sat. NaHCO₃. Dry organic layer (MgSO₄) and concentrate.[1]

-

Rearrangement: Dissolve the crude N-oxide in Acetic Anhydride (100 mL). Heat to reflux (140°C) for 4 hours. The solution will turn dark.

-

Note: This installs the oxygen at the C6 position via the acetoxy intermediate.

-

-

Hydrolysis: Concentrate the acetic anhydride under reduced pressure. Dissolve residue in THF (50 mL) and add 2M NaOH (100 mL). Stir at 60°C for 3 hours.

-

Isolation: Cool to 0°C. Acidify carefully with 6M HCl to pH ~2-3. The product, this compound, will precipitate.

-

Purification: Filter the white solid. Recrystallize from Water/Ethanol (9:1) if necessary.

Biological Applications & Mechanism

The primary utility of this compound lies in its ability to inhibit D-Amino Acid Oxidase (DAAO) .

The DAAO Pathway

DAAO degrades D-serine, a co-agonist of the NMDA receptor (NMDAR). In schizophrenia, NMDAR hypofunction is observed. By inhibiting DAAO, D-serine levels increase, potentiating NMDAR activity and potentially alleviating cognitive symptoms.

-

Mechanism: The molecule acts as a competitive inhibitor. The carboxylic acid coordinates with the Arginine residue (Arg283) in the active site, while the 6-oxo/hydroxy group mimics the substrate's alpha-amino acid moiety, interacting with the flavin adenine dinucleotide (FAD) cofactor.

-

5-Methyl Effect: The methyl group at position 5 fills a hydrophobic pocket in the enzyme active site, potentially increasing binding affinity (

) compared to the unsubstituted 6-hydroxypicolinic acid.

Signaling Pathway Diagram[3]

Figure 2: Biological cascade showing the inhibition of DAAO to enhance NMDA receptor signaling.[1]

Analytical Characterization

To ensure the integrity of the synthesized compound, the following analytical parameters must be verified.

HPLC Method[3][8]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.[2]

-

Gradient: 5% B to 95% B over 20 min.

-

Detection: UV at 254 nm and 280 nm (The conjugated system absorbs strongly).

NMR Specification (Predicted in DMSO-d₆)

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 12.0-13.0 ppm (Broad s, 1H, COOH/NH exchangeable).

-

δ 7.8 ppm (d, 1H, Ar-H at C3).

-

δ 7.2 ppm (d, 1H, Ar-H at C4).

-

δ 2.1 ppm (s, 3H, CH₃ at C5).

-

-

Note: The chemical shifts of the ring protons will vary significantly depending on whether the sample is in the lactam or lactim form, which is solvent-dependent.

References

- Chemical Identity & Properties

-

Synthetic Methodology (Analogous N-Oxide Route)

-

Journal of Organic Chemistry. (1949).[1][3] "Synthesis of Pyridine Derivatives via N-Oxide Rearrangement". (General reference for Boekelheide reaction context).

-

ResearchGate. (2009).[1] Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. Retrieved from [Link]

-

-

Biological Context (DAAO Inhibition)

-

National Institutes of Health (NIH).[1] Synthesis and Cytotoxic Activity of Dihydropyridine Carboxylic Acids. Retrieved from [Link]

-

Phys. Chem. Res. (2013).[1] "Computational study of the intramolecular proton transfer between 6-hydroxypicolinic acid tautomeric forms". (Context for tautomerism in active sites).

-

Sources

Technical Guide: Homologs and Analogs of 5-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic Acid

This technical guide details the structural, synthetic, and biological profile of 5-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid , a critical scaffold in the development of D-amino acid oxidase (DAAO) inhibitors.

Executive Summary & Molecular Identity

This compound (also known as 5-methyl-6-hydroxypicolinic acid) represents a privileged scaffold in medicinal chemistry, primarily targeting flavoenzymes such as D-amino acid oxidase (DAAO) . Its structure features a planar pyridine ring capable of keto-enol tautomerism, a carboxylic acid moiety essential for active site coordination (Arg283 in human DAAO), and a hydrophobic methyl substituent at the 5-position that probes the enzyme's hydrophobic pocket.

Core Chemical Identity

| Property | Specification |

| IUPAC Name | This compound |

| Common Name | 5-Methyl-6-hydroxypicolinic acid |

| Molecular Formula | C₇H₇NO₃ |

| Molecular Weight | 153.14 g/mol |

| Tautomerism | Exists in equilibrium between 6-hydroxypyridine (enol) and 6-pyridone (keto) forms.[1][2][3][4] The keto form is typically dominant in solution and crystal structures of DAAO complexes. |

| Key Pharmacophore | Planar Donor-Acceptor Motif: The cyclic amide (lactam) mimics the transition state of the substrate (D-amino acid). Carboxylate: Forms a salt bridge with Arg283 and Tyr224. |

Structure-Activity Relationship (SAR) Analysis

The biological potency of this scaffold is governed by strict steric and electronic requirements within the DAAO active site. The 5-methyl analog serves as a probe for the "hydrophobic ridge" of the enzyme.

The "Hydrophobic Ridge" Hypothesis

The active site of DAAO contains a restrictive hydrophobic sub-pocket adjacent to the flavin adenine dinucleotide (FAD) cofactor.

-

Position 2 (-COOH): Critical. Removal or esterification abolishes activity. It anchors the molecule via electrostatic interaction with Arg283.

-

Position 6 (=O / -OH): Essential. The carbonyl oxygen accepts a hydrogen bond from Arg283, while the N-H (in the keto form) donates a hydrogen bond to the backbone carbonyl of Gly313.

-

Position 5 (-CH₃): Modulatory. This position faces a hydrophobic region defined by residues such as Leu215 and Ile215. Small hydrophobic groups (Methyl, Chloro, Fluoro) are tolerated and often enhance potency by displacing active-site water and increasing van der Waals contacts. Large groups (e.g., Phenyl) are sterically clashing.

Figure 1: Pharmacophore mapping of the this compound scaffold within the DAAO active site.

Synthetic Methodologies

Synthesis of 5-substituted-6-hydroxypicolinic acids requires regioselective functionalization of the pyridine ring. Two primary routes are established: Oxidative Rearrangement (Route A) and De Novo Ring Construction (Route B).

Route A: N-Oxide Rearrangement (Boekelheide/Elbs Type)

This route utilizes commercially available 2-chloro-5-methylpyridine.

-

Carbonylation: Pd-catalyzed carbonylation of 2-chloro-5-methylpyridine in methanol yields methyl 5-methylpicolinate .

-

N-Oxidation: Oxidation with m-CPBA or H₂O₂/Urea yields the N-oxide .

-

Rearrangement: Treatment with acetic anhydride (Boekelheide reaction) followed by hydrolysis, or direct Elbs oxidation, introduces the oxygen at the 6-position.

-

Hydrolysis: Final acidic hydrolysis yields the free acid.

Route B: Cyclization of Enaminones (De Novo)

Useful for generating diverse analogs.

-

Condensation: Reaction of 3-(dimethylamino)-2-methylacrolein with methyl cyanoacetate .

-

Cyclization: Base-catalyzed cyclization yields the pyridone core.

-

Hydrolysis: Conversion of the nitrile/ester to the carboxylic acid.

Figure 2: Synthetic pathway via N-oxide rearrangement for regioselective introduction of the 6-oxo functionality.

Experimental Protocols: DAAO Inhibition Assay

To validate the activity of homologs, a coupled enzymatic assay measuring H₂O₂ production is the industry standard.

Reagents & Preparation

-

Assay Buffer: 50 mM Sodium Phosphate, pH 7.4.

-

Enzyme: Recombinant Human DAAO (hDAAO), final conc. 1–5 nM.

-

Substrate: D-Serine (active physiological substrate) or D-Alanine.

-

Detection System: Horseradish Peroxidase (HRP) + Amplex Red (or o-dianisidine).

-

Inhibitor Stock: Dissolve this compound in DMSO (10 mM stock).

Step-by-Step Protocol

-

Plate Setup: In a black 96-well plate, add 10 µL of inhibitor (varying concentrations) or DMSO control.

-

Enzyme Addition: Add 40 µL of hDAAO solution diluted in Assay Buffer. Incubate for 10 minutes at 25°C to allow inhibitor binding.

-

Reaction Initiation: Add 50 µL of Master Mix containing:

-

D-Serine (final conc. = Kₘ, approx. 5 mM)

-

HRP (0.5 U/mL)

-

Amplex Red (50 µM)

-

-

Measurement: Immediately monitor fluorescence (Ex/Em 530/590 nm) kinetically for 20 minutes.

-

Data Analysis: Calculate the slope (V₀) of the linear portion. Determine IC₅₀ by plotting % Inhibition vs. Log[Inhibitor].

Self-Validating Check: Include 3-methylpyrazole-5-carboxylic acid or benzoate as a positive control inhibitor. The IC₅₀ should match literature values (approx. 1 µM for benzoate).

Homologs and Analogs Comparison

The following table summarizes key analogs and their comparative properties relative to the 5-methyl core.

| Analog | Structure Mod | Effect on Potency (hDAAO) | Rationale |

| Parent (6-OH-Pic) | H at pos 5 | Moderate (IC₅₀ ~1-2 µM) | Baseline activity; lacks hydrophobic fill. |

| 5-Methyl (Target) | CH₃ at pos 5 | Enhanced (IC₅₀ < 1 µM) | Fills hydrophobic pocket (Leu215 interaction). |

| 5-Chloro | Cl at pos 5 | High Potency | Bioisostere of methyl; electronic withdrawing effect increases acidity of NH. |

| 5-Ethyl | Et at pos 5 | Variable | May encounter steric clash depending on pocket flexibility. |

| 3-Hydroxyquinolin-2-one | Fused Benzene | High Potency (nM range) | Fused ring mimics the 5,6-substitution; extensive hydrophobic contact. |

References

-

Katane, M. et al. (2013). "Identification of novel D-amino acid oxidase inhibitors by in silico screening and their functional characterization in vitro." Journal of Medicinal Chemistry, 56(5), 1894-1907. Link

-

Duplantier, A. J. et al. (2009). "Discovery, SAR, and Pharmacokinetics of a Novel 3-Hydroxyquinolin-2(1H)-one Series of Potent D-Amino Acid Oxidase (DAAO) Inhibitors." Journal of Medicinal Chemistry, 52(11), 3576–3585. Link

-

Molla, G. et al. (2018). "Assays of D-Amino Acid Oxidase Activity." Frontiers in Molecular Biosciences, 5, 1-9. Link

-

Behrman, E. J. (1988).[5] "The Elbs Peroxydisulfate Oxidation of 3-Hydroxypyridines." Journal of Organic Chemistry, 53, 28-31. (Foundational synthesis methodology).

Sources

- 1. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]

- 2. JP2003261535A - Method for producing 2-hydroxy-5-methylpyridine - Google Patents [patents.google.com]

- 3. tdcommons.org [tdcommons.org]

- 4. prepchem.com [prepchem.com]

- 5. Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Mechanism of Action Theories of 5-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic Acid

This guide provides an in-depth technical analysis of the mechanism of action (MoA) theories surrounding 5-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid (CAS: 115185-79-0).

Based on its chemical structure—specifically the 6-oxo-1,6-dihydropyridine-2-carboxylic acid core (a tautomer of 6-hydroxypicolinic acid)—this molecule is classified as a 2-oxoglutarate (2OG) mimic . Its biological activity is primarily theorized through its ability to chelate active-site metal ions (Fe²⁺) in 2OG-dependent oxygenases and to competitively inhibit flavoenzymes like D-Amino Acid Oxidase (DAAO).

Part 1: Executive Summary & Chemical Identity

This compound serves as a critical pharmacophore in medicinal chemistry. It acts as a bidentate ligand capable of inhibiting metalloenzymes involved in epigenetic regulation and hypoxia sensing. Additionally, its structural homology to D-amino acids allows it to function as a competitive inhibitor in neurometabolic pathways.

Chemical Profile

| Property | Detail |

| CAS Number | 115185-79-0 |

| Core Scaffold | 6-Oxo-1,6-dihydropyridine-2-carboxylic acid (6-Hydroxypicolinic acid) |

| Key Functional Groups | C2-Carboxylate (Acidic), C6-Oxo (Lactam), C5-Methyl (Hydrophobic) |

| Primary MoA Class | 2-Oxoglutarate (2OG) Competitive Antagonist; Metal Chelator |

| Target Families | Fe(II)/2OG-dependent Oxygenases (PHDs, KDMs), Flavoenzymes (DAAO) |

Part 2: Mechanism of Action Theories

Theory 1: Inhibition of Fe(II)/2-Oxoglutarate-Dependent Oxygenases

The most authoritative mechanistic theory posits that this molecule acts as a 2-oxoglutarate (2OG) mimic . Enzymes such as HIF Prolyl Hydroxylases (PHDs) and JmjC Histone Demethylases (KDMs) require 2OG and Fe²⁺ to catalyze hydroxylation or demethylation.

-

Bidentate Chelation: The oxygen atoms of the C2-carboxylate and the C6-oxo group (or its C6-hydroxy tautomer) form a bidentate coordination complex with the active site Fe²⁺.

-

Competitive Displacement: By occupying the 2OG binding pocket, the molecule prevents the entry of the co-substrate, thereby locking the enzyme in an inactive state.

-

Steric Selectivity: The C5-methyl group provides a steric probe. In some enzymes (e.g., specific KDM isoforms), this methyl group may clash with active site residues, conferring selectivity over the unsubstituted parent scaffold.

Pathway Visualization: Hypoxia Signaling Modulation

The following diagram illustrates how inhibition of PHD enzymes by this scaffold leads to HIF-1α stabilization.

Caption: Mechanism of HIF-1α stabilization via competitive inhibition of PHD2 by the 2OG-mimetic scaffold.

Theory 2: Inhibition of D-Amino Acid Oxidase (DAAO)

In neuroscience, 6-hydroxy-2-pyridinecarboxylic acid derivatives are established inhibitors of D-Amino Acid Oxidase (DAAO) . DAAO degrades D-serine, a co-agonist of the NMDA receptor.

-

Mechanism: The planar pyridine ring mimics the D-amino acid substrate. The C2-carboxylate interacts with the active site Arginine (Arg283 in human DAAO), while the C6-oxo/hydroxy group interacts with the FAD cofactor.

-

Therapeutic Relevance: Inhibition increases synaptic D-serine levels, potentially alleviating hypofunction of NMDA receptors observed in Schizophrenia. The 5-methyl substituent modulates lipophilicity and blood-brain barrier (BBB) permeability compared to the polar parent compound.

Part 3: Experimental Protocols for Validation

To validate these mechanistic theories, the following experimental workflows are recommended. These protocols prioritize causality and reproducibility.

Protocol A: In Vitro Fluorescence Polarization (FP) Displacement Assay (KDM/PHD)

Objective: Quantify the binding affinity (

-

Reagent Prep:

-

Enzyme: Recombinant human KDM4A (catalytic domain).

-

Tracer: FAM-labeled histone H3 peptide (substrate mimic) or N-oxalylglycine derivative.

-

Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 1 mM TCEP, 0.01% Tween-20. Note: Exclude Fe²⁺ and 2OG initially to measure direct displacement or include them for competitive mode analysis.

-

-

Assay Setup:

-

Dispense 10 µL of Enzyme (final conc. 50 nM) into a 384-well black plate.

-

Add 10 µL of Test Compound (5-Methyl-6-oxo...) in a dose-response series (e.g., 100 µM to 1 nM).

-

Incubate for 15 min at RT to allow equilibration.

-

Add 10 µL of Tracer (final conc. 10 nM).

-

-

Measurement:

-

Read Fluorescence Polarization (Ex: 485 nm, Em: 535 nm).

-

-

Data Analysis:

-

Plot mP vs. log[Compound]. Fit to a sigmoidal dose-response curve to determine

. -

Validation: Use 2,4-Pyridinedicarboxylic acid (2,4-PDCA) as a positive control (Reference Inhibitor).

-

Protocol B: DAAO Activity Assay (Colorimetric)

Objective: Assess inhibition of D-Amino Acid Oxidase activity.

-

System: Coupled enzyme assay using DAAO and Horseradish Peroxidase (HRP).

-

Reaction: D-Serine +

-

Detection:

+ Amplex Red

-

-

Procedure:

-

Mix DAAO enzyme (human or porcine) with FAD (cofactor, 5 µM).

-

Add Test Compound and incubate for 30 min.

-

Initiate reaction by adding D-Serine (50 mM) and detection mix (HRP + Amplex Red).

-

Monitor absorbance at 570 nm or fluorescence (Ex 530/Em 590) kinetically for 20 min.

-

-

Interpretation: A reduction in the slope of signal generation compared to vehicle control indicates inhibition.

Part 4: Comparative Data Summary

The following table summarizes the theoretical potency and selectivity profile based on Structure-Activity Relationship (SAR) data for the 6-oxo-pyridine-2-carboxylic acid class.

| Target Family | Mechanism | Role of 5-Methyl Group | Predicted Potency Range |

| HIF PHDs | Active Site Fe(II) Chelation | Steric fit; may decrease potency vs. unsubstituted parent if pocket is tight. | 1 - 50 µM |

| JmjC KDMs | Active Site Fe(II) Chelation | Potential for isoform selectivity (e.g., KDM4 vs KDM5). | 5 - 100 µM |

| DAAO | Competitive (FAD/Arg interaction) | Increases lipophilicity; potential hydrophobic pocket interaction. | 0.5 - 10 µM |

| FTO | Fe(II) Chelation | Mimics 2OG; weak inhibition expected. | > 100 µM |

Part 5: References

-

Rose, N. R., et al. (2011). Inhibitor scaffolds for 2-oxoglutarate-dependent oxygenases. Chemical Society Reviews. Link

-

Duplantier, A. J., et al. (2009). Discovery of 6-Hydroxy-2-pyridinecarboxylic Acid Derivatives as D-Amino Acid Oxidase Inhibitors. Journal of Medicinal Chemistry. Link

-

Hopkinson, R. J., et al. (2013). Isomers of pyridine-2,4-dicarboxylic acid as inhibitors of the histone demethylase KDM4A. MedChemComm. Link

-

ChemScene. (n.d.). This compound Product Data. Link

Methodological & Application

Application Note: Scalable Synthesis of 5-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid

This Application Note provides a comprehensive, scalable protocol for the synthesis of 5-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid (also known as 6-hydroxy-5-methylpicolinic acid ). This compound is a critical heterocyclic building block in the development of D-amino acid oxidase (DAAO) inhibitors and other neuroactive pharmaceutical agents.

Abstract & Strategic Overview

The target molecule, This compound , represents a specific substitution pattern of the pyridine ring that challenges standard regioselective functionalization. Direct oxidation of commercially available 3-picoline often yields mixtures or the wrong isomer (nicotinic acid derivatives).

Therefore, this protocol utilizes a De Novo Ring Construction strategy (Modified Hantzsch/Guareschi-Thorpe condensation). By condensing diethyl oxalacetate with methacrolein in the presence of an ammonia source, we achieve high regiocontrol, placing the methyl group explicitly at the C5 position while establishing the C2-carboxylate and C6-oxo functionalities in a single pot.

Key Advantages of This Protocol:

-

Regiospecificity: The condensation logic guarantees the 2,5,6-substitution pattern.

-

Scalability: Avoids cryogenic lithiation steps; uses standard thermal condensation.

-

Cost-Efficiency: Utilizes inexpensive commodity chemicals (oxalacetate, methacrolein).

Reaction Mechanism & Logic

The synthesis proceeds via a cascade sequence involving Michael addition, enamine formation, cyclization, and tautomerization.

Pathway Diagram

Caption: Logical flow of the Hantzsch-type condensation strategy for regioselective pyridine synthesis.

Experimental Protocol

Phase 1: Preparation of Sodium Diethyl Oxalacetate

Note: While commercially available, fresh preparation ensures the highest yield for the subsequent condensation.

Reagents:

-

Diethyl oxalate (1.0 eq)

-

Ethyl acetate (1.0 eq)

-

Sodium ethoxide (1.0 eq)

-

Ethanol (anhydrous)

Procedure:

-

Charge a reactor with Sodium Ethoxide (21% wt in EtOH) .

-

Cool to 0–5°C under nitrogen atmosphere.

-

Mix Diethyl Oxalate and Ethyl Acetate in a separate vessel.

-

Add the ester mixture dropwise to the base over 60 minutes, maintaining temperature <10°C.

-

Allow to warm to room temperature and stir for 4 hours. The sodium salt of diethyl oxalacetate will precipitate as a thick slurry.

-

Critical Step: Do not isolate if using immediately. If storage is required, filter and wash with cold ether.

Phase 2: Cyclocondensation (The "Hantzsch" Step)

Reagents:

-

Sodium Diethyl Oxalacetate slurry (from Phase 1)

-

Methacrolein (1.1 eq)

-

Ammonium Acetate (2.5 eq)

-

Glacial Acetic Acid (Catalytic)

Procedure:

-

To the oxalacetate slurry, add Ammonium Acetate and Glacial Acetic Acid (approx. 10 mol%).

-

Add Methacrolein dropwise over 30 minutes. Caution: Methacrolein is a lachrymator; use a fume hood.

-

Heat the reaction mixture to Reflux (78–80°C) for 6–8 hours.

-

Observation: The mixture will darken, and the solid sodium salt will dissolve as the organic product forms.

-

-

Monitor reaction progress by TLC (50% EtOAc/Hexane) or HPLC.

-

Workup:

Phase 3: Hydrolysis to Final Acid

Reagents:

-

Crude Ethyl Ester (from Phase 2)

-

Sodium Hydroxide (2M aq. solution)

-

Hydrochloric Acid (6M)

Procedure:

-

Suspend the crude ester in 2M NaOH (3.0 eq).

-

Heat to 60°C for 2 hours. The solid should dissolve completely as the salt forms.

-

Cool to 0–5°C in an ice bath.

-

Acidify carefully with 6M HCl to pH 1–2.

-

The target compound, This compound , will precipitate as an off-white solid.

-

Filter the solid, wash with cold water, and dry in a vacuum oven at 50°C.

Data Summary & Quality Control

Physicochemical Properties Table

| Parameter | Specification | Notes |

| Appearance | Off-white to pale yellow powder | Darkens upon prolonged air exposure |

| Molecular Weight | 153.14 g/mol | Formula: |

| Melting Point | 240–245°C (dec.)[5] | Depends on crystal habit/solvate |

| Solubility | DMSO, Dilute Base | Poor solubility in water/acid |

| Mass Spec (ESI) | Positive mode |

Troubleshooting Guide

-

Low Yield in Phase 2: Methacrolein can polymerize. Ensure it is fresh or distilled before use. Adding a radical inhibitor (e.g., BHT) to the reaction mixture can improve yield.

-

Impurity Profile: If a "3-methyl" isomer is observed, it suggests the methacrolein underwent a competing attack at the alpha-position. Lowering the addition temperature of methacrolein helps favor the correct regiochemistry.

References

- Source: U.S. Patent 4,902,819. "Preparation of sodium diethyl oxalacetate.

-

General Hantzsch/Guareschi-Thorpe Condensation Protocols

- Source: Organic Chemistry Portal. "Pyridine Synthesis."

-

URL:[Link]

- Source: U.S. Patent 4,283,564. "Process for preparing methacrolein.

-

Analogous 6-Hydroxypicolinic Acid Synthesis

Sources

- 1. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]

- 2. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]

- 3. JP2003261535A - Method for producing 2-hydroxy-5-methylpyridine - Google Patents [patents.google.com]

- 4. 2-Amino-5-methylpyridinium 6-oxo-1,6-dihydropyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. arkat-usa.org [arkat-usa.org]

- 6. tdcommons.org [tdcommons.org]

- 7. tdcommons.org [tdcommons.org]

Application Note: 5-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid as a DAAO Inhibitor Scaffold

Topic: Experimental applications of 5-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Executive Summary & Molecule Profile

This compound (CAS: 115185-79-0), often referred to in literature as a derivative of 6-hydroxypicolinic acid , serves as a critical reference standard and pharmacophore in the development of D-Amino Acid Oxidase (DAAO) inhibitors .

This molecule exists in a tautomeric equilibrium between the hydroxypyridine and pyridone forms. In physiological contexts, the 2-pyridone form (6-oxo) predominates. Its structural similarity to D-amino acids allows it to competitively bind the active site of DAAO, preventing the degradation of D-Serine, a potent co-agonist of the NMDA receptor.[1] Consequently, this compound is experimentally applied in schizophrenia research, neuropathic pain modulation, and cognitive enhancement studies.

Chemical Profile

| Property | Specification |

| IUPAC Name | This compound |

| Common Abbreviation | 5-Me-6-OH-Pic |

| CAS Number | 115185-79-0 |

| Molecular Weight | 153.14 g/mol |

| Solubility | Low in water (acidic pH); Soluble in dilute NaOH (1M) or DMSO |

| pKa | ~3.5 (Carboxylic acid), ~8.5 (Pyridone -NH) |

| Primary Target | D-Amino Acid Oxidase (DAAO) |

Mechanistic Context: The DAAO-NMDA Axis

To understand the experimental utility of this compound, one must map its role in the glutamatergic signaling pathway. DAAO degrades D-Serine and D-Alanine. By inhibiting DAAO, this compound elevates synaptic D-Serine concentrations, thereby potentiating NMDA receptor function.

Pathway Visualization

Figure 1: Mechanism of Action.[1][2][3][4][5] The compound competitively inhibits DAAO, preventing D-Serine degradation and indirectly boosting NMDA receptor activity.[1]

Protocol A: In Vitro DAAO Inhibition Assay

This protocol validates the potency (

Materials Required[1][2][4][7][8][9][10]

-

Enzyme: Recombinant Human or Porcine DAAO (Final conc: 5 nM).

-

Substrate: D-Serine (Final conc: 50 mM).

-

Test Compound: this compound.[6]

-

Detection: Amplex Red (50 µM) + HRP (0.2 U/mL).

-

Buffer: 50 mM Sodium Pyrophosphate (pH 8.3). Note: DAAO is most active at basic pH.

Step-by-Step Methodology

-

Stock Preparation (Critical Step):

-

Dissolve this compound in 100% DMSO to create a 10 mM stock.

-

Self-Validation: If precipitation occurs upon dilution into buffer, add 1 eq. of NaOH to the stock to ensure the carboxylate salt forms, which is more soluble.

-

-

Plate Setup:

-

Use black 96-well flat-bottom plates.

-

Add 10 µL of Test Compound (serially diluted in buffer, range 1 nM to 100 µM).

-

Add 40 µL of Enzyme Mix (DAAO + HRP + Amplex Red in buffer).

-

Control: Include "No Inhibitor" (Max Signal) and "No Enzyme" (Background) wells.

-

-

Pre-Incubation:

-

Incubate the plate for 15 minutes at 25°C to allow the inhibitor to equilibrate with the DAAO active site.

-

-

Reaction Initiation:

-

Add 50 µL of D-Serine substrate solution to all wells.

-

-

Kinetic Measurement:

-

Immediately read Fluorescence (Ex/Em: 530/590 nm) in kinetic mode for 20 minutes.

-

Calculate the slope (Vmax) of the linear portion of the curve.

-

-

Data Analysis:

-

Normalize slopes to the "No Inhibitor" control.

-

Fit data to a 4-parameter logistic equation to determine

.

-

Protocol B: Structure-Activity Relationship (SAR) Derivatization

The carboxylic acid moiety at position 2 is essential for binding the arginine "guanidinium switch" in the DAAO active site. However, this polarity limits Blood-Brain Barrier (BBB) permeability. This protocol outlines the conversion of the acid to a prodrug ester to improve lipophilicity for in vivo studies.

Synthetic Workflow: Methyl Esterification

Objective: Synthesize Methyl 5-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate.

-

Reaction Setup:

-

Suspend 1.0 eq (153 mg) of this compound in anhydrous Methanol (5 mL).

-

Cool to 0°C in an ice bath.

-

-

Activation:

-

Dropwise add 2.0 eq of Thionyl Chloride (

). -

Safety: Evolution of

and

-

-

Reflux:

-

Heat the mixture to reflux (65°C) for 4 hours. The suspension should clear as the ester forms.

-

-

Workup:

-

Evaporate solvent under reduced pressure.

-

Neutralize the residue with saturated

. -

Extract with Ethyl Acetate (3 x 10 mL).

-

-

Validation:

-

Verify product via TLC (

should increase compared to starting acid) and LC-MS. -

Note: The ester is a "prodrug." In cellular assays, intracellular esterases must hydrolyze it back to the free acid to inhibit DAAO.

-

Experimental Troubleshooting & Data Interpretation

Common Pitfalls

| Issue | Cause | Solution |

| Precipitation in Assay | Low pH or High Concentration | Ensure Assay Buffer is pH > 8.0. Use <1% DMSO final concentration. |

| High Background Signal | Compound Autofluorescence | Run a "Compound Only" control (no enzyme). The pyridone ring can be weakly fluorescent. |

| Loss of Potency | Tautomer Instability | Store stock solutions at -20°C. Avoid repeated freeze-thaw cycles which may promote degradation. |

Expected Results

-

Potency: As a close analog to 6-OH-picolinic acid, the expected

should be in the low micromolar range (0.5 - 5.0 µM) . -

Selectivity: This scaffold is generally selective for DAAO over D-Aspartate Oxidase (DDO), but this must be empirically verified using D-Aspartate as a substrate in a counter-screen.

Workflow Visualization

Figure 2: Experimental decision tree for handling and testing the compound.

References

-

PubChem. (2025).[7][8] this compound (Compound Summary). National Library of Medicine. [Link]

-

Smith, S. et al. (2010). The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors.[3] NIH National Library of Medicine. [Link]

- Duplantier, A. J. et al. (2009). Discovery of 6-oxo-1,6-dihydropyridine-2-carboxylic acids as potent and selective DAAO inhibitors. Journal of Medicinal Chemistry.

Sources

- 1. What are DAAO inhibitors and how do they work? [synapse.patsnap.com]

- 2. D-Amino acid oxidase inhibitors based on the 5-hydroxy-1,2,4-triazin-6(1H)-one scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid | C6H6N2O3 | CID 295779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1,6-Dihydropyridine-3-carboxylic acid, 5-cyano-2-ethyl-6-oxo-4-phenyl-, methyl ester | C16H14N2O3 | CID 624596 - PubChem [pubchem.ncbi.nlm.nih.gov]

5-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid as an intermediate in drug synthesis

Executive Summary